3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid where the benzoyl chloride group is substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction can be represented as follows:
F2CHCF2OC6H4COOH+SOCl2→F2CHCF2OC6H4COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts if necessary.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Strong reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Esters and Amides: Formed from nucleophilic substitution reactions.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The tetrafluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzoyl chloride
- 3-(Difluoromethoxy)benzoyl chloride
- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is unique due to the presence of the tetrafluoroethoxy group, which significantly alters its electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7(15)5-2-1-3-6(4-5)16-9(13,14)8(11)12/h1-4,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJVZWDTLYEIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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